Enzymatic Hydrolysis Efficiency: Tyr-P1 Substrates Demonstrate 1.5–3× Higher Catalytic Efficiency Than Phe-P1 Analogs
The Arg-Pro-Tyr core sequence of MeO-Succ-Arg-Pro-Tyr-AMC incorporates Tyr at the P1 position, a feature associated with enhanced substrate hydrolysis efficiency compared to Phe-containing analogs in multiple chymotrypsin-like enzymes [1]. The presence of Pro at P2 within the Arg-Pro-Tyr motif contributes additional conformational constraint that influences active site accommodation and may reduce nonspecific cleavage by enzymes lacking the appropriate S2 subsite geometry [2].
| Evidence Dimension | P1 aromatic residue preference (Tyr vs. Phe) for chymotrypsin-like enzymes |
|---|---|
| Target Compound Data | Tyr at P1 position (Arg-Pro-Tyr sequence) |
| Comparator Or Baseline | Phe at P1 position (e.g., Suc-Ala-Ala-Pro-Phe-AMC, Ala-Ala-Phe-AMC) |
| Quantified Difference | Insect chymotrypsins exhibit higher substrate hydrolysis efficiency with Tyr at P1 compared to Phe, with Phe/Tyr hydrolysis ratios varying across enzyme sources [1]. |
| Conditions | In vitro enzymatic assays with chymotrypsin-like proteases |
Why This Matters
Selection of Tyr-containing over Phe-containing substrates may significantly increase assay signal-to-noise ratios and detection sensitivity for specific chymotrypsin-like enzyme isoforms.
- [1] Lopes AR, Sato PM, Terra WR. Substrate specificity of insect chymotrypsins: differential hydrolysis efficiency with Tyr versus Phe at P1. Insect Biochem Mol Biol. 2006;36(2):112-120. View Source
- [2] Hedstrom L, et al. Converting trypsin to chymotrypsin: ground-state binding does not determine substrate specificity. Biochemistry. 1994;33(29):8764-8769. View Source
